molecular formula C5H6ClN3O2 B571898 5-Chloro-1-ethyl-4-nitro-1H-pyrazole CAS No. 1338718-34-5

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Cat. No. B571898
CAS RN: 1338718-34-5
M. Wt: 175.572
InChI Key: AGWUMLSWBDBGLI-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C5H6ClN3O2 . It is used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole contains a total of 17 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .


Physical And Chemical Properties Analysis

5-Chloro-1-ethyl-4-nitro-1H-pyrazole has a molecular weight of 175.57 . It is a yellow to brown liquid at room temperature .

Scientific Research Applications

Organic Synthesis

Pyrazole derivatives, including 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, often serve as key intermediates in organic synthesis. They can act as both directing and transforming groups, facilitating the construction of complex molecular architectures .

Agricultural Chemistry

In agriculture, compounds like 5-Chloro-1-ethyl-4-nitro-1H-pyrazole may be explored for their potential as pesticides or herbicides due to the bioactivity associated with the pyrazole moiety .

Pharmaceutical Research

The pyrazole core is present in many pharmaceuticals. Derivatives of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole could be investigated for various therapeutic activities, including anti-inflammatory, analgesic, and antipyretic properties .

Antiviral Agents

Research on pyrazole derivatives has included studies on their antiviral capabilities. While specific studies on 5-Chloro-1-ethyl-4-nitro-1H-pyrazole are not mentioned, its structural analogs have been investigated for anti-HIV and broad-spectrum antiviral activities .

Anti-Tobacco Mosaic Virus Activity

Some pyrazoles have been studied for their activity against plant viruses like the Tobacco Mosaic Virus (TMV). It’s possible that 5-Chloro-1-ethyl-4-nitro-1H-pyrazole could also be evaluated for such antiviral properties in plants .

Cancer Research

Pyrazole derivatives have been synthesized and evaluated for their potential anti-cancer properties. They may induce apoptosis in cancer cells and could serve as leads for the development of new anticancer agents .

Safety and Hazards

The safety information for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound . Future research should consider these factors to provide a more comprehensive understanding of this compound’s action in different environments.

properties

IUPAC Name

5-chloro-1-ethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWUMLSWBDBGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729300
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

CAS RN

1338718-34-5
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (1 equiv, 60% in mineral oil) in DMF (0.64 M) under nitrogen atmosphere was added a solution of 4-nitro-1H-pyrazole (0.83 equiv) in DMF (3.2 M) at 0° C. The reaction mixture was stirred at room temperature for 30 min before a solution of iodoethane (1 equiv) in DMF (3.2 M) was added. The mixture was stirred at room temperature for 2 h. Saturated aqueous ammonium chloride solution (0.32 M) was added, and the solvent was removed under reduced pressure to give the crude product, which was purified by silica gel column chromatography (25% ethyl acetate in petroleum ether) to give the desire product (82.2% yield) as white solid. MS (ESI) m/z 142.0 [M+H]+.
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